molecular formula C7H2ClFIN B8492610 2-Chloro-6-fluoro-4-iodobenzonitrile

2-Chloro-6-fluoro-4-iodobenzonitrile

Cat. No. B8492610
M. Wt: 281.45 g/mol
InChI Key: SPBFQZJKXOTHNX-UHFFFAOYSA-N
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Patent
US08975254B2

Procedure details

To a cooled (0° C.) solution of 4-amino-2-chloro-6-fluorobenzonitrile (3.55 g, 20.8 mmol), sulfuric acid (3.33 ml, 62.4 mmol), water (30 ml) and MeCN (100 ml) was added slowly a solution of sodium nitrite (1.58 g, 22.9 mmol) in water (10 ml). A solution of potassium iodide (6.91 g, 41.6 mmol) in water (10 ml) was added slowly while maintaining temperature of the reaction mixture below 10° C. After being stirred at RT for 2 h, the reaction was quenched by adding water (100 ml) and concentrating the mixture to about half of the original volume. The mixture was extracted with DCM (3×150 ml), and combined organic fractions were dried over Na2SO4 and evaporated to yield 4.77 g, (81%) of the title compound. 1H-NMR (400 MHz; d6-DMSO): δ 8.06 (dd, 1H), 8.08 (m, 1H).
Quantity
3.55 g
Type
reactant
Reaction Step One
Quantity
3.33 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
6.91 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:9]=[C:8]([F:10])[C:5]([C:6]#[N:7])=[C:4]([Cl:11])[CH:3]=1.S(=O)(=O)(O)O.N([O-])=O.[Na+].[I-:21].[K+]>O.CC#N>[Cl:11][C:4]1[CH:3]=[C:2]([I:21])[CH:9]=[C:8]([F:10])[C:5]=1[C:6]#[N:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.55 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C(=C1)F)Cl
Name
Quantity
3.33 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.58 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
6.91 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining temperature of the reaction mixture below 10° C
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding water (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the mixture to about half of the original volume
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with DCM (3×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC(=C1)I)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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